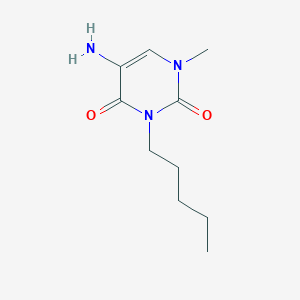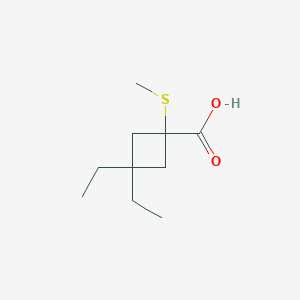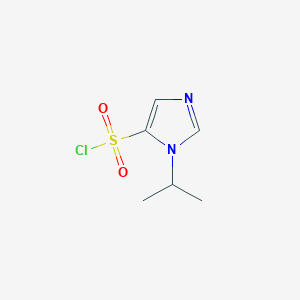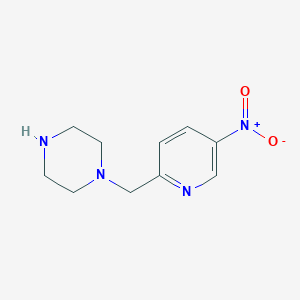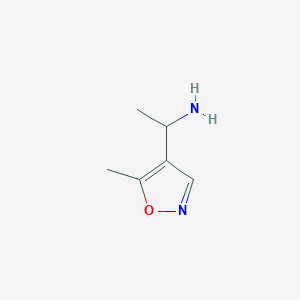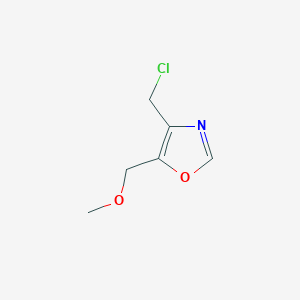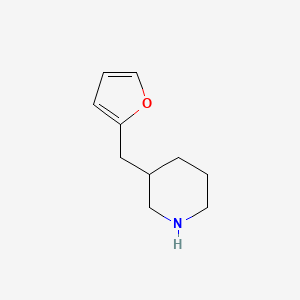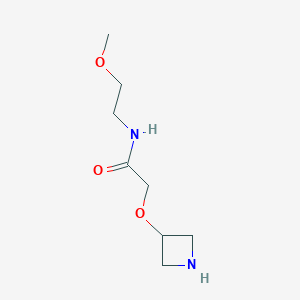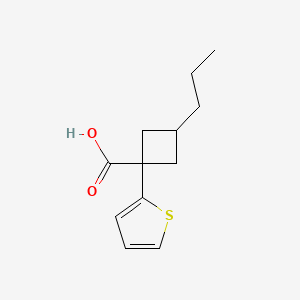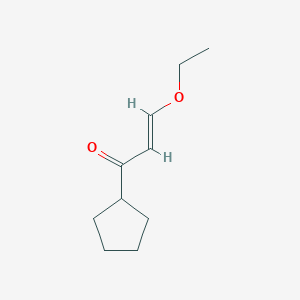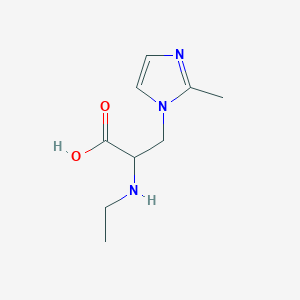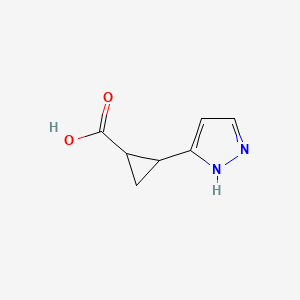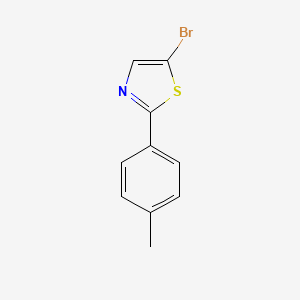
5-Bromo-2-(4-methylphenyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(4-methylphenyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 5-position and a 4-methylphenyl group at the 2-position of the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylphenyl)-1,3-thiazole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, 5-bromo-2-chlorothiazole can be reacted with 4-methylphenylboronic acid under the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(4-methylphenyl)-1,3-thiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The thiazole ring can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-(4-methylphenyl)-1,3-thiazole.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
科学研究应用
Chemistry: 5-Bromo-2-(4-methylphenyl)-1,3-thiazole is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new drugs due to its ability to interact with biological targets. Research has shown that thiazole derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry: In the materials science field, this compound can be used in the development of new materials with specific electronic or optical properties. It is also used in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-Bromo-2-(4-methylphenyl)-1,3-thiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely based on the specific biological activity being studied .
相似化合物的比较
2-(4-Methylphenyl)-1,3-thiazole: Lacks the bromine atom at the 5-position.
5-Bromo-2-phenyl-1,3-thiazole: Lacks the methyl group on the phenyl ring.
5-Chloro-2-(4-methylphenyl)-1,3-thiazole: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness: 5-Bromo-2-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both the bromine atom and the 4-methylphenyl group. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds .
属性
分子式 |
C10H8BrNS |
|---|---|
分子量 |
254.15 g/mol |
IUPAC 名称 |
5-bromo-2-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)10-12-6-9(11)13-10/h2-6H,1H3 |
InChI 键 |
WFKKABUBVJWWBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


